molecular formula C16H16O4S B1596815 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone CAS No. 86516-51-0

1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone

Cat. No.: B1596815
CAS No.: 86516-51-0
M. Wt: 304.4 g/mol
InChI Key: LNBSTWIFHFGNPP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone is a complex organic compound characterized by its molecular structure, which includes a methoxyphenyl group and a methylphenylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where 4-methoxybenzene is reacted with 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of the pure compound. Additionally, process optimization and safety measures are critical to maintaining high production standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong nucleophiles like hydroxide ions (OH-) and amines can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.

  • Reduction: 4-Methoxyphenylmethanol or other reduced derivatives.

  • Substitution: Substituted phenylsulfonyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone is unique due to its specific structural features. Similar compounds include:

  • Acetanisole (1-(4-Methoxyphenyl)ethanone): Lacks the sulfonyl group.

  • 4-Methoxyacetophenone: Similar structure but without the sulfonyl group.

  • 4-Methylbenzenesulfonic acid: Contains the sulfonyl group but lacks the methoxyphenyl group.

Biological Activity

1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone, also known by its CAS number 86516-51-0, is a sulfonyl-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.

  • Molecular Formula : C₁₆H₁₆O₄S
  • Melting Point : 130–131 °C
  • CAS Number : 86516-51-0

In Vitro Studies

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, which share structural similarities with sulfonyl compounds. These derivatives demonstrated inhibition zones ranging from 12 to 20 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivative .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (μg/mL)Inhibition Zone (mm)
Pyrazole Derivative 7bStaphylococcus aureus0.2220
Pyrazole Derivative 10Escherichia coli0.2518

Cytotoxicity and Safety Profile

The hemolytic activity of related compounds was assessed, revealing low hemolytic percentages (3.23% to 15.22%), indicating a favorable safety profile. The cytotoxicity was evaluated using IC50 values greater than 60 μM, suggesting that these compounds may have a low risk of toxicity in therapeutic applications .

The mechanisms underlying the biological activity of sulfonyl compounds like this compound may involve:

  • Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
  • Antibiofilm Activity : These compounds also exhibited significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation by pathogens .

Case Study: Antimicrobial Efficacy of Sulfonamide Derivatives

A detailed investigation into the antimicrobial efficacy of various sulfonamide derivatives revealed that modifications in the phenyl ring structure significantly impacted their activity against Gram-positive and Gram-negative bacteria. The study indicated that introducing methoxy and methyl groups enhanced the antimicrobial potency, aligning with the structural characteristics of this compound .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-12-3-9-15(10-4-12)21(18,19)11-16(17)13-5-7-14(20-2)8-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBSTWIFHFGNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369546
Record name 1-(4-Methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86516-51-0
Record name 1-(4-Methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.